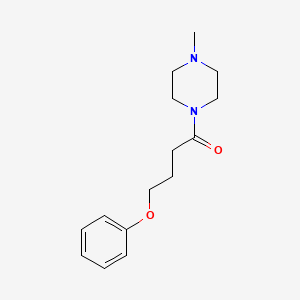![molecular formula C17H22ClN3O2 B6018312 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6018312.png)
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol, also known as TRO19622, is a novel small molecule that has been extensively studied for its potential therapeutic applications. TRO19622 is a selective antagonist of the vasopressin 1a receptor (V1aR) and has been shown to have potential therapeutic effects in a range of neurological and psychiatric disorders.
Wirkmechanismus
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is a selective antagonist of the vasopressin 1a receptor (V1aR). The V1aR is a G protein-coupled receptor that is expressed in a range of tissues, including the brain. The V1aR has been implicated in a range of physiological and behavioral processes, including social behavior, stress response, and cognitive function. This compound has been shown to block the effects of vasopressin, a neuropeptide that activates the V1aR, and thereby modulate these processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response. This compound has also been shown to modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, this compound has been shown to modulate the release of oxytocin, a neuropeptide that is involved in social behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is its selectivity for the V1aR. This allows for more precise modulation of the receptor and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on 3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol. One area of interest is the potential therapeutic applications of this compound in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of interest is the potential use of this compound as a tool for studying the role of the V1aR in physiological and behavioral processes. Finally, there is a need for further research to optimize the synthesis and potency of this compound and related compounds.
Synthesemethoden
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol is synthesized through a multi-step process that involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 3-(chloromethyl)propan-1-ol. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in animal models of depression, anxiety, and social behavior disorders. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and autism spectrum disorders.
Eigenschaften
IUPAC Name |
3-[1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c18-15-7-1-6-14(10-15)17-19-16(23-20-17)12-21-8-2-4-13(11-21)5-3-9-22/h1,6-7,10,13,22H,2-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRRRNAQGMMURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)Cl)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)
![6-amino-2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6018240.png)

![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6018264.png)
![6-ethyl-2-mercapto-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6018267.png)
![[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6018270.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B6018277.png)
![1-(4-bromophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6018280.png)
![4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6018286.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-(phenoxymethyl)ethyl 4-methylbenzoate](/img/structure/B6018287.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(ethylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6018289.png)

![7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
![{2-[(3-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6018326.png)